Antimicrobial Activity Against P. acnes: Direct Clinical Comparison with Vehicle
In a Phase 1 clinical study, SB204 4% gel applied twice daily for two weeks to healthy volunteers resulted in a greater than 90% reduction in P. acnes counts in several subjects, whereas no vehicle-treated subjects exhibited such a response [1]. A statistically significant difference (p < 0.05) in P. acnes counts was observed between the active and vehicle groups after two weeks. In a separate in vitro analysis, the active component NVN1000 demonstrated bacteriostatic activity against all 24 tested P. acnes strains with a Minimum Inhibitory Concentration (MIC) of <4 mg/mL, and bactericidal activity was confirmed in time-kill assays [2].
| Evidence Dimension | Reduction in P. acnes colonization in vivo |
|---|---|
| Target Compound Data | >90% reduction in P. acnes in some subjects; statistically significant difference vs. vehicle (p < 0.05) |
| Comparator Or Baseline | Vehicle gel (0% active) |
| Quantified Difference | No subject in vehicle group showed >90% reduction |
| Conditions | Phase 1 clinical study; healthy volunteers with elevated P. acnes; 2-week topical application |
Why This Matters
Quantifies a key antimicrobial mechanism and demonstrates superior bacterial clearance compared to vehicle, supporting its use as a non-antibiotic alternative.
- [1] Leyden J, et al. Nitric oxide releasing drug candidate SB204 reduces colonization of the acne-causing bacteria Propionibacterium acnes. Practical Dermatology. 2013 Jun 5. View Source
- [2] Stasko N, et al. In vitro and in vivo antimicrobial activity of SB204 against Propionibacterium acnes. J Am Acad Dermatol. 2017;76(6):AB411. View Source
